N,N,N-Trimethyldecan-1-aminium prop-2-enoate
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Overview
Description
N,N,N-Trimethyldecan-1-aminium prop-2-enoate: is a quaternary ammonium compound with a long alkyl chain and a prop-2-enoate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation Reaction: The synthesis of N,N,N-Trimethyldecan-1-aminium prop-2-enoate typically involves the alkylation of decylamine with methyl iodide to form N,N,N-Trimethyldecan-1-aminium iodide.
Anion Exchange: The iodide ion is then exchanged with a prop-2-enoate ion using a suitable anion exchange resin.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly used, where the reactants are mixed in a reactor and allowed to react under controlled conditions.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,N-Trimethyldecan-1-aminium prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enoate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.
Substitution: Nucleophiles like halides, under mild to moderate temperatures.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new quaternary ammonium compounds with different anions.
Scientific Research Applications
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Employed in the synthesis of other quaternary ammonium compounds.
Biology:
- Utilized in cell culture studies as a surfactant to improve cell membrane permeability.
- Investigated for its antimicrobial properties against various pathogens.
Medicine:
- Explored for potential use in drug delivery systems due to its surfactant properties.
- Studied for its role in enhancing the efficacy of certain medications.
Industry:
- Used in the formulation of detergents and cleaning agents.
- Employed in the production of emulsifiers and dispersants.
Mechanism of Action
Molecular Targets and Pathways:
- The surfactant properties of N,N,N-Trimethyldecan-1-aminium prop-2-enoate allow it to interact with cell membranes, increasing their permeability.
- It can disrupt microbial cell membranes, leading to cell lysis and death, which explains its antimicrobial properties.
- In drug delivery, it can enhance the solubility and bioavailability of hydrophobic drugs.
Comparison with Similar Compounds
N,N,N-Trimethyldecan-1-aminium bromide: Similar structure but with a bromide ion instead of a prop-2-enoate group.
N,N,N-Trimethylhexadecylammonium chloride: Longer alkyl chain and chloride ion, used as a surfactant and antimicrobial agent.
N,N,N-Trimethyl-1-adamantylammonium chloride: Different alkyl chain structure, used in similar applications as a surfactant and antimicrobial agent.
Uniqueness:
- The presence of the prop-2-enoate group in N,N,N-Trimethyldecan-1-aminium prop-2-enoate provides unique reactivity compared to other quaternary ammonium compounds.
- Its specific structure allows for distinct interactions with biological membranes and other molecules, making it valuable in specialized applications.
Properties
CAS No. |
655253-44-4 |
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Molecular Formula |
C16H33NO2 |
Molecular Weight |
271.44 g/mol |
IUPAC Name |
decyl(trimethyl)azanium;prop-2-enoate |
InChI |
InChI=1S/C13H30N.C3H4O2/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;1-2-3(4)5/h5-13H2,1-4H3;2H,1H2,(H,4,5)/q+1;/p-1 |
InChI Key |
KOZBIZBEDHUHHZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)C.C=CC(=O)[O-] |
Origin of Product |
United States |
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